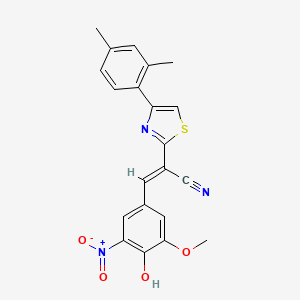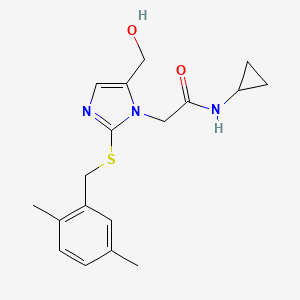![molecular formula C17H13N3OS2 B2881871 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole CAS No. 478077-12-2](/img/structure/B2881871.png)
2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its structure. The unique arrangement of these atoms endows the compound with distinctive physicochemical properties and reactivity, making it valuable in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole generally involves a multi-step process. One common method includes:
Formation of 1,3,4-oxadiazole ring: : Starting from hydrazides, which undergo cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form 1,3,4-oxadiazole.
Attachment of the benzylsulfanyl group: : Benzyl chloride is introduced to add the benzyl group through a nucleophilic substitution reaction, often facilitated by a base.
Incorporation of the thienyl-pyrrolyl moiety: : The thienyl-pyrrolyl fragment can be attached through a palladium-catalyzed cross-coupling reaction using appropriate coupling partners.
Industrial Production Methods
On an industrial scale, production might follow similar routes but employ more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs. Flow chemistry and continuous processes can be used to optimize production.
化学反応の分析
Types of Reactions it Undergoes
2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole exhibits various types of reactions:
Oxidation: : It can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the oxadiazole ring or reduction of the sulfur moiety.
Substitution: : The thiophene and pyrrole rings allow for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophiles like halogens (chlorine, bromine) under acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Simplified heterocyclic compounds.
Substitution: : Various substituted thiophene or pyrrole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is utilized as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
Medicine
Medically, the compound exhibits pharmacological potential as an antimicrobial, anti-inflammatory, or anticancer agent, owing to its ability to interact with biological targets like enzymes or receptors.
Industry
Industrial applications include its use in the development of novel materials with specific electronic or optical properties, useful in electronics and material science.
作用機序
The mechanism by which 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The unique structure allows it to fit into active sites, influencing biological pathways, and inhibiting or activating specific functions.
類似化合物との比較
Compared to similar compounds:
2-(benzylsulfanyl)-1,3,4-oxadiazole: lacks the additional thienyl-pyrrolyl moiety, resulting in different biological activities.
5-(pyrrol-1-yl)-1,3,4-oxadiazole: lacks the benzylsulfanyl group, affecting its reactivity and applications.
Hope this hits the mark!
特性
IUPAC Name |
2-benzylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-2-6-13(7-3-1)12-23-17-19-18-16(21-17)15-14(8-11-22-15)20-9-4-5-10-20/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNYLQSVBIWWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)
![2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B2881795.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2881806.png)

![N'-benzyl-N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2881808.png)
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2881809.png)

